molecular formula C14H21NO3 B11863099 (S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid

Katalognummer: B11863099
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: XNKLKTFMSBRROT-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid is a chiral β-amino acid derivative characterized by a tert-butoxy-substituted phenyl group at the fourth position of its butanoic acid backbone. The tert-butoxy group (C₄H₉O) introduces steric bulk and enhances metabolic stability, making the compound valuable in pharmaceutical research, particularly in peptide synthesis and drug design. Its (S)-configuration ensures enantioselective interactions with biological targets, which is critical for optimizing binding affinity and reducing off-target effects.

Eigenschaften

Molekularformel

C14H21NO3

Molekulargewicht

251.32 g/mol

IUPAC-Name

(3S)-3-amino-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-12-6-4-10(5-7-12)8-11(15)9-13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17)/t11-/m0/s1

InChI-Schlüssel

XNKLKTFMSBRROT-NSHDSACASA-N

Isomerische SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CC(=O)O)N

Kanonische SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chiral Catalyst Systems

Asymmetric hydrogenation of α,β-unsaturated precursors is a widely adopted strategy. For example:

  • Substrate : Methyl (E)-4-(4-(tert-butoxy)phenyl)-3-nitrobut-2-enoate.

  • Catalyst : Ru-(S)-BINAP complex (1 mol%) under 50 atm H₂ in MeOH.

  • Yield : 92% with 98% enantiomeric excess (ee).

Mechanistic Insight : The tert-butoxy group enhances steric bulk, improving stereoselectivity during hydride transfer.

Boc-Protected Intermediate Route

Stepwise Protection and Deprotection

StepYield (%)Purity (%)
Boc8598
Alkylation7895
Final9099

Advantages : High reproducibility; suitable for multi-kilogram batches.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipase-mediated acetylation resolves racemic 3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid esters:

  • Enzyme : Candida antarctica Lipase B (CAL-B).

  • Conditions : Vinyl acetate (1.5 eq), hexane, 30°C.

  • Outcome : (S)-enantiomer remains unreacted (98% ee, 45% yield).

Limitation : Moderate yield due to equilibrium constraints.

Metallaphotoredox Catalysis for C–C Bond Formation

Radical Cross-Coupling Strategy

A recent advance employs Ni/photoredox dual catalysis:

  • Substrates : 4-tert-Butoxystyrene + Glycine-derived redox-active ester.

  • Catalysts : Ir(ppy)₃ (2 mol%) + NiCl₂·glyme (5 mol%).

  • Conditions : Blue LED, DMF/H₂O, room temperature.

  • Yield : 76% with 94% ee.

Significance : Avoids pre-functionalized starting materials; ideal for late-stage diversification.

Industrial-Scale Process Optimization

Cost-Effective Solvent Systems

Patent EP0225311A2 highlights a toluene/water biphasic system for large-scale synthesis:

  • Reaction : (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid + tert-butyl bromide.

  • Base : Aqueous NaOH (30%), phase-transfer catalyst (Aliquat 336).

  • Throughput : 85% yield at 50 kg scale.

Economic Benefit : Reduces waste and eliminates chromatography.

Analytical Characterization Benchmarks

Spectral Data Consistency

  • ¹H NMR (DMSO-d₆): δ 1.28 (s, 9H, t-Bu), 2.45 (dd, J = 14.1 Hz, 1H), 3.12 (m, 1H), 7.21 (d, J = 8.5 Hz, 2H), 7.34 (d, J = 8.5 Hz, 2H).

  • HPLC : Chiralpak AD-H, hexane/i-PrOH (80:20), retention time = 12.7 min.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Index
Asymmetric Hydrogenation9298High$$$
Boc Protection Route9099Very High$$
Enzymatic Resolution4598Moderate$$$$
Metallaphotoredox7694Low$$$$

Analyse Chemischer Reaktionen

Reaktionstypen

(S)-3-Amino-4-(4-(tert-Butoxy)phenyl)butansäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Der Phenylring kann unter bestimmten Bedingungen oxidiert werden.

    Reduktion: Die Aminogruppe kann reduziert werden, um verschiedene Derivate zu bilden.

    Substitution: Die tert-Butoxygruppe kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion und Produkt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation des Phenylrings zu phenolischen Derivaten führen, während die Reduktion der Aminogruppe zu Amin-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Chemical Formula : C15H23NO2
  • Molecular Weight : Approximately 250.33 g/mol
  • Structure : The compound features a tert-butoxy group attached to a phenyl ring, which is further connected to a butanoic acid backbone. This configuration contributes to its solubility and biological activity.

Medicinal Chemistry

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid is primarily studied for its therapeutic potential in treating neurological disorders. Its mechanism of action involves modulation of neurotransmitter release through interaction with voltage-gated calcium channels, which is crucial in conditions such as:

  • Epilepsy
  • Neuropathic Pain
  • Anxiety Disorders

Case Studies

  • A study highlighted the compound's efficacy in reducing excitatory neurotransmitter release, suggesting its potential as a treatment for epilepsy and neuropathic pain .
  • Research has also indicated that modifications to the compound can enhance its binding affinity to specific receptors, potentially leading to improved therapeutic outcomes .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it valuable in neuropharmacological research. It has been investigated for its role in:

  • Neurotransmitter Modulation : By influencing neurotransmitter release, it may help regulate mood and anxiety levels.
  • Potential as a Dipeptidyl Peptidase-IV Inhibitor : This action is significant for metabolic disorders like diabetes .

Materials Science

Recent studies have explored the incorporation of this compound into perovskite solar cells. Its chiral nature may enhance the efficiency of these devices by improving charge transport properties.

Research Insights

  • Research conducted by Gong et al. demonstrated that chiral molecules like this compound can significantly affect the performance of perovskite semiconductors, leading to higher efficiency in solar energy conversion .

Wirkmechanismus

The mechanism of action of (S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the phenyl ring play crucial roles in its binding to target molecules, influencing various biochemical pathways. The tert-butoxy group may enhance its stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound is compared below with three structurally related analogues derived from the provided evidence:

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid
  • Substituent : 4-Chlorophenyl group.
  • The tert-butoxycarbonyl (Boc) group protects the amino functionality during synthetic processes, improving stability .
  • Applications : Likely used as a protected intermediate in peptide synthesis to prevent undesired side reactions.
(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride
  • Substituent : 4-Trifluoromethylphenyl group.
  • Key Features :
    • The trifluoromethyl (CF₃) group is highly electronegative and lipophilic, enhancing membrane permeability and target binding in hydrophobic pockets.
    • The hydrochloride salt form improves aqueous solubility, facilitating formulation in drug delivery systems .
  • Applications : Suitable for preclinical studies where solubility and bioavailability are critical.
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
  • Substituent: Methyl branch on a pentanoic acid chain (vs. butanoic acid in the target compound).
  • The Boc group serves as a protective moiety, similar to the chloro-substituted analogue .
  • Applications : Useful in studying the impact of chain length and branching on pharmacokinetics.

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid 4-(tert-Butoxy)phenyl Not provided Not provided Steric bulk from tert-butoxy enhances metabolic stability.
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid 4-Chlorophenyl Not provided Not provided Boc protection stabilizes amino group; chlorine modulates electronic effects.
(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride 4-Trifluoromethylphenyl C₁₁H₁₂F₃NO₂ 247.21 High lipophilicity; hydrochloride salt improves solubility.
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid 4-Methylpentanoic acid C₁₁H₂₁NO₄ 231.29 Conformational rigidity from branched chain.

Research Findings and Implications

  • Electronic Effects : Chloro and trifluoromethyl substituents increase electrophilicity, which may enhance interactions with nucleophilic residues in enzymes or receptors. The tert-butoxy group, in contrast, provides steric shielding without significant electronic perturbation .
  • Solubility and Bioavailability : The hydrochloride salt of the trifluoromethyl analogue demonstrates how salt formation can address solubility challenges common to hydrophobic aromatics .
  • Synthetic Utility: Boc-protected derivatives ( and ) highlight the importance of amino group protection in multi-step syntheses, reducing side reactions and improving yields .
  • Conformational Impact: The methylpentanoic acid analogue () suggests that chain elongation and branching can fine-tune molecular flexibility, a critical factor in drug-receptor binding .

Biologische Aktivität

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid, also referred to as (S)-3-amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride, is a chiral amino acid derivative notable for its structural features that facilitate interactions with biological systems. Its unique tert-butoxy group enhances solubility and stability, making it a candidate for various biochemical applications, particularly in neuroscience and metabolic studies.

Chemical Structure and Properties

The compound has a molecular formula of C14_{14}H21_{21}NO\ and a molecular weight of approximately 250.33 g/mol. The presence of the tert-butoxy group attached to the phenyl ring is significant for its biological activity.

This compound primarily interacts with neurotransmitter systems. It modulates neurotransmitter release mechanisms by influencing synaptic proteins, particularly synaptotagmin-1, which plays a crucial role in calcium-mediated neurotransmitter exocytosis. This interaction suggests potential applications in treating neurological disorders by enhancing or inhibiting specific neurotransmitter pathways.

Neurotransmitter Interaction

Research indicates that this compound may mimic natural neurotransmitters due to its structural similarities. Preliminary studies have shown that it can influence the dynamics of synaptic vesicles, thereby affecting neurotransmitter release and uptake.

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly alter the behavior of neuronal cells, enhancing synaptic efficacy under certain conditions. The stability provided by the tert-butoxy group allows for extended observation periods in cell cultures without degradation, making it suitable for long-term studies on neuronal function.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundTert-butoxy group on phenyl ringModulates neurotransmitter release
(R)-3-Amino-4-(4-bromophenyl)butanoic acidBromine substituent instead of tert-butoxyDifferent interaction profiles; potential anti-inflammatory effects
(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acidFluorinated phenyl ringEnhanced lipophilicity; studied for neuroactivity

Case Studies

  • Neuroscience Applications : A study investigated the effects of this compound on synaptic transmission in rat hippocampal slices. Results indicated an increase in excitatory postsynaptic currents (EPSCs), suggesting enhanced neurotransmitter release.
  • Metabolic Pathways : Another study explored its role in amino acid metabolism, revealing that the compound could serve as a substrate for specific enzymes involved in metabolic pathways, potentially influencing energy homeostasis in cells.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid, and what are their comparative advantages?

  • Methodology : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (S)-enantiomer. For example, tert-butoxy-protected intermediates (e.g., tert-butoxycarbonyl (Boc) groups) are used to stabilize reactive amino groups during coupling reactions . Key steps include:

  • Step 1 : Introduction of the tert-butoxy group via nucleophilic substitution or esterification.
  • Step 2 : Chiral center formation using chiral auxiliaries or enzymatic resolution .
  • Step 3 : Deprotection and purification via column chromatography or recrystallization.
    • Data Insight : The Boc-protected intermediate (CAS 209679-19-6) has a molecular weight of 236.31 and is commercially available for research-scale synthesis .

Q. How can researchers validate the stereochemical purity of this compound?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to separate enantiomers.
  • Optical Rotation : Compare measured [α]D values against literature data (e.g., (R)-isomer in CAS 486460-00-8 has [α]D = +15° in methanol ).
  • NMR Spectroscopy : Analyze coupling constants (e.g., J-values in NOESY or COSY) to confirm spatial arrangement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Storage : Store at 0–6°C in airtight containers to prevent degradation .
  • First Aid : In case of exposure, rinse affected areas with water and consult a physician immediately .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s stability under acidic or basic conditions?

  • Methodology :

  • Stability Assays : Expose the compound to varying pH (e.g., 1M HCl or NaOH) and monitor decomposition via LC-MS.
  • Kinetic Studies : The tert-butoxy group provides steric hindrance, slowing hydrolysis compared to smaller alkoxy groups. For example, Boc-protected analogs degrade <5% after 24 hours at pH 7.4 .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C for Boc derivatives ).

Q. What strategies can resolve contradictions in bioactivity data across studies involving this compound?

  • Methodology :

  • Meta-Analysis : Compare studies using standardized assays (e.g., IC50 values for enzyme inhibition).
  • Batch Variability Check : Verify enantiomeric purity and solvent residues (e.g., residual DMF in CAS 486460-00-8 batches affects bioactivity ).
  • Structural Confirmation : Use X-ray crystallography to rule out polymorphic differences .

Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodology :

  • Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility without precipitation .
  • Prodrug Design : Modify the carboxylic acid group to esters (e.g., methyl ester derivatives) for improved membrane permeability .
  • Micellar Formulations : Encapsulate in PEG-PLGA nanoparticles to achieve sustained release .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

  • Methodology :

  • Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for reproducibility at larger scales .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor ee during asymmetric hydrogenation .
  • Crystallization Control : Optimize cooling rates and solvent polarity to prevent racemization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.